molecular formula C7H6ClFN2O B167639 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide CAS No. 1643-74-9

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B167639
CAS No.: 1643-74-9
M. Wt: 188.59 g/mol
InChI Key: IGJUYVFAGFNDBJ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . It is known for its unique chemical structure, which includes both chloro and fluoro substituents on a benzene ring, as well as a hydroxybenzenecarboximidamide group. This compound has various applications in scientific research and industry due to its distinctive properties.

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves several steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the conversion. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxybenzenecarboximidamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluoro substituents can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide, making it a valuable compound for various applications.

Properties

CAS No.

1643-74-9

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

IGJUYVFAGFNDBJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)F

SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 15.6 g of 2-chloro-6-fluorobenzonitrile, 9.0 g of hydroxylamine hydrochloride, 7.4 g of sodium carbonate, 50 ml of ethanol and 15 ml of water was stirred at 70-75° C. for 16 h. The solvent was evaporated and the residue was stirred with tertbutyl methyl ether, and the filtrate afforded, after evaporation of the solvent, 17.6 g of the desired product of m.p. 115-120° C.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
2-Chloro-6-fluorobenzamidoxime

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